molecular formula C7H15NS B13252859 4-(Ethylsulfanyl)piperidine

4-(Ethylsulfanyl)piperidine

Cat. No.: B13252859
M. Wt: 145.27 g/mol
InChI Key: SPYIEKJAYLMQDL-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)piperidine is a piperidine derivative featuring a thioether substituent (-S-C₂H₅) at the 4-position of the heterocyclic ring. Piperidine, a six-membered amine-containing ring, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The ethylsulfanyl group introduces moderate lipophilicity and electron-donating characteristics, distinguishing it from oxygen-based ethers or sulfonyl derivatives.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

4-ethylsulfanylpiperidine

InChI

InChI=1S/C7H15NS/c1-2-9-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3

InChI Key

SPYIEKJAYLMQDL-UHFFFAOYSA-N

Canonical SMILES

CCSC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)piperidine typically involves the substitution of a piperidine derivative with an ethylsulfanyl group. One common method is the reaction of piperidine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of 4-(Ethylsulfanyl)piperidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylsulfanyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4-(Ethylsulfanyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Comparisons:

Compound Substituent Type Position Electronic Effect Steric Bulk LogP (Estimated)
4-(Ethylsulfanyl)piperidine Thioether (-S-C₂H₅) 4 Moderate electron donation Moderate (linear chain) ~2.5
4-Ethoxypiperidine Ether (-O-C₂H₅) 4 Stronger electron donation Similar to thioether ~1.8
4-(4-Fluorophenyl)piperidine Fluorophenyl 4 Electron-withdrawing High (aromatic ring) ~3.0
4-[2-(Methylsulfanyl)ethyl]piperidine Thioether (ethyl chain) 4 Moderate electron donation High (branched chain) ~3.2
1-[(4-Ethoxyphenyl)sulfonyl]piperidine Sulfonyl (-SO₂-) 1 Strong electron-withdrawing High (planar sulfonyl) ~1.5
  • Thioether vs. Ether : The ethylsulfanyl group is less polar than ethoxy, increasing lipophilicity (higher LogP), which may enhance membrane permeability .
  • Aromatic vs.
  • Steric Effects : Bulkier substituents like 4-[2-(methylsulfanyl)ethyl]piperidine may hinder interactions with sterically sensitive targets compared to the linear ethylsulfanyl group .

Physicochemical Properties

  • Solubility : Thioethers are less water-soluble than sulfonyl or hydroxyl derivatives (e.g., 4-(4-hydroxy-phenyl)piperidine), which may limit formulation options .

Biological Activity

4-(Ethylsulfanyl)piperidine is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound 4-(Ethylsulfanyl)piperidine is characterized by the presence of an ethylsulfanyl group attached to a piperidine ring. The synthesis typically involves:

  • Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine or cyclization of suitable precursors.
  • Introduction of the Ethylsulfanyl Group : This is done via nucleophilic substitution, reacting piperidine with ethylsulfanyl chloride in the presence of a base (e.g., sodium hydroxide).
  • Formation of Hydrochloride Salt : The free base is converted to its hydrochloride form using hydrochloric acid.

The biological activity of 4-(Ethylsulfanyl)piperidine is attributed to its interaction with specific molecular targets, primarily enzymes and receptors. The ethylsulfanyl group enhances the compound's binding affinity and specificity, influencing various biochemical pathways:

  • Enzyme Modulation : It can modulate enzyme activity, affecting metabolic processes and signal transduction pathways.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions.

Antitumor Activity

Research has indicated that compounds related to piperidine structures exhibit significant antitumor properties. For instance, derivatives have shown:

  • Cytotoxic Effects : Against various cancer cell lines such as MDA-MB231 (breast) and PC3 (pancreatic), with mechanisms involving apoptosis induction and inhibition of pro-angiogenic factors like HIF .
  • Comparative Efficacy : Some synthesized piperidone derivatives demonstrated higher antiproliferative activity than established chemotherapeutic agents like curcumin and melphalan .
Compound TypeCancer Cell LinesMechanism of Action
3,5-Bis(arylidene)-4-piperidonesMDA-MB231, PC3Apoptosis induction
1-(alkylsulfonyl)-3,5-bis(arylidene)-4-piperidinonesHCT116, A431Topoisomerase IIα inhibition

Neuropharmacological Effects

4-(Ethylsulfanyl)piperidine and its analogs have been explored for their potential in treating neurological disorders:

  • Dopamine Transporter Interaction : Similar piperidine compounds have shown selective binding to dopamine transporters, suggesting potential applications in treating conditions like Parkinson's disease or depression .
  • Serotonin Receptor Modulation : Some studies indicate that modifications in the alkyl chain can enhance selectivity for serotonin receptors, which is crucial for developing antidepressants .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

  • Antiproliferative Studies : A series of 4-piperidone derivatives were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity and mechanisms involving DNA fragmentation and apoptosis induction .
  • Neuropharmacological Evaluation : Research involving piperidine analogs demonstrated varying degrees of selectivity for dopamine versus serotonin transporters, highlighting their potential as therapeutic agents targeting mood disorders .

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